molecular formula C17H24ClN3O2S B10915313 4-(butan-2-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

4-(butan-2-yl)-N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B10915313
M. Wt: 369.9 g/mol
InChI Key: ADCGFUVSNHEHQO-UHFFFAOYSA-N
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Description

4-(SEC-BUTYL)-N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a sec-butyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(SEC-BUTYL)-N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the benzene sulfonamide core. This is followed by the introduction of the sec-butyl group and the pyrazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(SEC-BUTYL)-N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The benzene ring and pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(SEC-BUTYL)-N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(SEC-BUTYL)-N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrazole moiety may participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(SEC-BUTYL)-N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE: shares structural similarities with other sulfonamide-containing compounds, such as:

Uniqueness

The uniqueness of 4-(SEC-BUTYL)-N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H24ClN3O2S

Molecular Weight

369.9 g/mol

IUPAC Name

4-butan-2-yl-N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C17H24ClN3O2S/c1-5-13(3)14-7-9-15(10-8-14)24(22,23)20(4)12-17-16(18)11-21(6-2)19-17/h7-11,13H,5-6,12H2,1-4H3

InChI Key

ADCGFUVSNHEHQO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NN(C=C2Cl)CC

Origin of Product

United States

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